molecular formula C11H10ClN3O2 B12913500 2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 88137-74-0

2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B12913500
CAS No.: 88137-74-0
M. Wt: 251.67 g/mol
InChI Key: PYZDREWBFKZOIA-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 4-methoxyphenyl group and at position 4 with a 2-chloroacetyl moiety. This structure combines the electron-donating methoxy group with the reactive chloroacetyl unit, making it a versatile intermediate in medicinal chemistry and materials science.

Key Applications and Synthesis The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by acetylation and chlorination steps. Notably, it serves as a precursor for hormone therapies targeting estrogen-positive breast cancer, as demonstrated in recent studies where it was functionalized into hydrazones and bistriazoles with aromatase inhibitory activity . Its structural adaptability allows for modifications to enhance pharmacological properties, such as solubility and target affinity.

Properties

CAS No.

88137-74-0

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

2-chloro-1-[1-(4-methoxyphenyl)triazol-4-yl]ethanone

InChI

InChI=1S/C11H10ClN3O2/c1-17-9-4-2-8(3-5-9)15-7-10(13-14-15)11(16)6-12/h2-5,7H,6H2,1H3

InChI Key

PYZDREWBFKZOIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)CCl

Origin of Product

United States

Preparation Methods

Formation of the 1,2,3-Triazole Core via Azide-Alkyne Cycloaddition

The cornerstone of the synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction that selectively forms 1,4-disubstituted 1,2,3-triazoles under mild conditions. The general approach involves:

  • Starting Materials: A terminal alkyne bearing the 4-methoxyphenyl substituent and an azide precursor that will ultimately provide the chloroacetyl substituent at the 4-position of the triazole.

  • Catalyst and Conditions: Copper(I) catalysts such as CuI in solvents like DMF/MeOH or acetonitrile with bases (e.g., triethylamine) at room temperature or slightly elevated temperatures (25–100 °C) facilitate the cycloaddition efficiently.

  • Reaction Outcome: The reaction proceeds regioselectively to yield the 1,4-disubstituted triazole ring with the 4-methoxyphenyl group at N-1 and the azide-derived substituent at C-4 of the triazole.

Solvent and Temperature Effects

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or mixtures with methanol are preferred for CuAAC reactions to enhance solubility and reaction rates.

  • Temperature: Mild heating (40–100 °C) accelerates the reaction without compromising selectivity.

  • Selective Product Formation: For example, ethanol as a solvent favors diazoketone formation, whereas 1,4-dioxane favors elimination steps leading to triazole products.

Detailed Synthetic Route Example

Step Reagents & Conditions Outcome Yield (%) Notes
1 Synthesis of 4-methoxyphenyl alkyne Sonogashira coupling or direct alkyne substitution 80–90 Provides alkyne substrate for CuAAC
2 Preparation of α-chloroacetyl azide or azide precursor Reaction of chloroacetyl chloride with sodium azide 70–85 Azide precursor for cycloaddition
3 CuAAC reaction: alkyne + azide, CuI catalyst, DMF/MeOH, rt to 60 °C, 3–24 h Formation of 1,4-disubstituted triazole with chloroethanone 75–88 Regioselective triazole formation
4 Purification by column chromatography Isolation of pure product Yields depend on scale and purification

Mechanistic Insights and Computational Studies

Density Functional Theory (DFT) calculations have elucidated the mechanism of triazole formation from enaminones and azides, showing:

  • The 1,3-dipolar cycloaddition proceeds via a highly asynchronous bond formation favoring one regioisomer.

  • Non-covalent interactions and electron-deficient groups on azides accelerate the cycloaddition.

  • The elimination of dialkyl amine and N–S bond cleavage steps are facilitated by solvent molecules like water or 1,4-dioxane, influencing product selectivity.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
CuAAC with α-chloroacetyl azide Direct formation of triazole with chloroethanone High regioselectivity, mild conditions Handling of azides requires caution
Post-cycloaddition chlorination Flexibility in functional group introduction Allows late-stage modification Additional step, possible side reactions
Enaminone + sulfonyl azide route Alternative pathway to triazoles and diazoketones Selective product control by solvent Requires optimization of conditions

Summary of Research Findings

  • The CuAAC reaction remains the most reliable and selective method for constructing the 1,2,3-triazole core with desired substitution patterns, including the 4-methoxyphenyl group.

  • The chloroethanone moiety can be introduced either during the cycloaddition via appropriate azide precursors or post-synthetically by chlorination of ketone intermediates.

  • Solvent choice and reaction temperature critically influence the product distribution and yield, with polar aprotic solvents and moderate heating being optimal.

  • Computational studies support the mechanistic understanding, enabling rational design of reaction conditions to favor the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of substituted triazole derivatives.

    Oxidation: Formation of phenol or quinone derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Biological Activities

The triazole ring is known for its pharmacological significance, particularly in the development of antifungal and anticancer agents. Research indicates that compounds containing triazole structures exhibit notable biological activities:

  • Antimicrobial Properties : Triazole derivatives have shown effectiveness against various bacterial and fungal strains. The specific antimicrobial activity of 2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is an area ripe for exploration, as it may provide insights into new therapeutic agents.
  • Anticancer Potential : The compound's structure suggests potential interactions with cancer cell pathways. Studies have demonstrated that triazole-containing compounds can inhibit tumor growth by targeting specific enzymes or receptors involved in cancer proliferation.

Synthetic Methodologies

The synthesis of 2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves multi-step organic reactions. Common synthetic routes include:

  • Reactions with 4-Methoxyphenyl Derivatives : The compound can be synthesized through the reaction of 4-methoxyphenyl derivatives with triazole precursors under basic conditions. This method allows for the introduction of various substituents on the triazole ring.
  • One-Pot Reactions : Recent advancements have introduced one-pot synthesis methods that enhance efficiency and yield. These methods involve combining multiple reactants in a single reaction vessel, streamlining the production process.

Applications in Material Science

The unique structural features of this compound also allow for applications in material science:

  • Polymer Chemistry : The compound can serve as a building block for polymers or coatings due to its reactive functional groups. This application is particularly relevant in developing materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors through binding interactions. The chloroacetophenone moiety can form covalent bonds with nucleophilic residues in proteins, while the triazole ring can engage in π-π stacking or hydrogen bonding interactions with target molecules.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one with structurally related triazole derivatives:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound R1 = 4-OCH3; R2 = Cl C12H11ClN3O2 264.69 Aromatase inhibitor precursor, antibacterial
2-Chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one R1 = 4-F; R2 = Cl C10H7ClFN3O 239.64 Structural analog with enhanced lipophilicity
2-Chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one R1 = 3-CH3; R2 = Cl C11H10ClN3O 235.67 Lab scaffold for drug discovery
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one R1 = 3-Cl-4-CH3; R2 = CF3 C11H7ClF3N3O 289.64 High thermal stability, agrochemical potential
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime R1 = 4-NO2; R2 = Oxime C12H11N5O3 273.25 Antibacterial activity, confirmed by X-ray
2-Diazo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one R1 = 4-NO2; R2 = Diazo C12H9N6O3 285.24 High-yield synthesis (92%), photolabile

Key Findings and Comparative Analysis

Electronic Effects of Substituents
  • 4-Methoxyphenyl (Target Compound) : The electron-donating methoxy group enhances resonance stabilization of the triazole ring, improving metabolic stability. This substituent is critical in estrogen receptor binding, as shown in its role as a breast cancer therapeutic precursor .
  • 4-Nitrophenyl () : The electron-withdrawing nitro group increases electrophilicity, facilitating nucleophilic substitutions. However, it reduces bioavailability compared to the methoxy analog.
  • Halogenated Derivatives (Fluoro, Chloro) : Fluorine () and chlorine () substituents improve lipophilicity, enhancing membrane permeability. The 3-chloro-4-methylphenyl derivative () exhibits superior thermal stability, making it suitable for agrochemical formulations .
Analytical Characterization
  • Single-crystal X-ray diffraction () and SHELXL refinement () confirm the planar geometry of the triazole ring and substituent orientations. For example, the 4-methoxyphenyl group adopts a near-perpendicular dihedral angle (~85°) relative to the triazole core, optimizing steric interactions .

Biological Activity

2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may contribute to various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article reviews the synthesis, structure, and biological activity of this compound based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl azide with appropriate alkyne precursors under copper-catalyzed conditions. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) against common pathogens like Staphylococcus aureus and Escherichia coli have been reported to be in the low micromolar range, indicating potent antimicrobial effects.

Pathogen MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Antifungal Activity

The antifungal activity of triazole derivatives is well-documented. In vitro studies have shown that this compound exhibits significant efficacy against fungal strains such as Candida albicans. The compound's mechanism of action may involve inhibition of ergosterol synthesis, a vital component of fungal cell membranes.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of triazole derivatives. In particular, this compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis through the activation of caspase pathways.

Cancer Cell Line IC50 (µM)
MCF-710
HeLa15

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives for their anticancer activity. Among these, this compound was selected for further investigation due to its superior activity against MCF-7 cells. The study utilized flow cytometry to assess apoptosis rates and found that treatment with this compound resulted in a significant increase in early apoptotic cells compared to controls.

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 hexane:ethyl acetate).
  • Optimize CuAAC conditions (e.g., temperature, solvent) to minimize byproducts.

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:
A combination of spectroscopic and computational methods is essential:

  • NMR : ¹H and ¹³C NMR to confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and methoxy group (δ ~3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.05) .
  • IR Spectroscopy : Detect carbonyl (C=O stretch at ~1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental data .

Q. Example Crystallographic Data :

ParameterValue
Space GroupP2₁/c
a, b, c (Å)10.25, 8.73, 12.94
β (°)105.3
R₁ (I > 2σ(I))0.054

Advanced: How can reaction conditions be optimized to enhance yield and selectivity?

Answer:
Use a factorial design approach:

Variables : Temperature (25–80°C), solvent (DMF vs. THF), catalyst loading (1–5 mol% CuI).

Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 60°C in DMF with 3 mol% CuI) to maximize yield (>85%) .

Byproduct Analysis : Employ LC-MS to detect side products (e.g., triazole regioisomers) and adjust stoichiometry (azide:alkyne ratio 1:1.2) .

Q. Critical Metrics :

  • Turnover frequency (TOF) for catalytic efficiency.
  • Green chemistry metrics (E-factor < 5).

Advanced: What methodologies are suitable for evaluating its potential biological activity?

Answer:

In Vitro Assays :

  • Antifungal : Microdilution assay against Candida albicans (MIC ≤ 50 µg/mL) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination).

Mechanistic Studies :

  • Molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., cytochrome P450).
  • ROS detection via fluorescence probes (e.g., DCFH-DA) .

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